molecular formula C10H11ClO3 B1309676 4-(2-Chloro-ethoxy)-benzoic acid methyl ester CAS No. 38567-00-9

4-(2-Chloro-ethoxy)-benzoic acid methyl ester

Cat. No.: B1309676
CAS No.: 38567-00-9
M. Wt: 214.64 g/mol
InChI Key: SRSRGGYRIOZFAT-UHFFFAOYSA-N
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Description

4-(2-Chloro-ethoxy)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing and characterizing various esters and derivatives of benzoic acid for potential applications in material science, chemistry, and biology. For example, a study on the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester explored optimized synthetic conditions, achieving a yield of up to 67% (Wu Hai-juan, 2012).

Material Science Applications

  • Compounds like chloro-methoxy fatty acid methyl ester have been synthesized for applications in material science, such as plasticization in PVC, showing how esters of benzoic acid can be utilized in industrial applications (Wang Zheng-ping, 2010).

Chemical Reactions and Properties

  • Studies on the structural and chemical properties of related compounds, such as the synthesis and crystal structure of 2-[(4-Methoxy- 6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl] Benzoic Acid Methyl Ester, contribute to the broader understanding of how substituents affect molecular properties and reactivities (H. Ming & D. South, 2004).

Environmental Analysis

  • Analytical chemistry techniques have been developed for the detection and quantification of benzoic acid derivatives in environmental samples, indicating the relevance of these compounds in environmental monitoring and safety assessments (M. Catalina et al., 2000).

Properties

IUPAC Name

methyl 4-(2-chloroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSRGGYRIOZFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 35 mL of ethanol was added sodium pellets (2.27gm, 98.6 mmol). After all the sodium had disappeared methyl-4-hydroxybenzoate (15 gm, 98 mmol) was added in one portion at room temperature. The reaction mixture was then heated to 60° C. and treated dropwise with 1-bromo-2-chloroethane (10.2 gm, 123 mmol) in 15 mL of ethanol. The reaction was stirred for 16 hrs then cooled to room temperature and concentrated. The residue was taken up in ethyl acetate and washed with water, 2N NaOH, and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product was chromatographed on silica gel using 1:10 Ethyl acetate:Hexanes to 1:6 Ethyl acetate:Hexanes as the gradient eluant to yield 11.9 gm of the title compound.
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10.2 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of methyl 4-hydroxybenzoate (15.2 g, 0.1 M), 2-(benzenesulphonyloxy)ethyl chloride (28.65 g, 0.12 M) and potassium carbonate (19.15 g, 0.1 M) in 4-methylpentan-2-one (170 ml) was stirred at reflux for 24 hours. After cooling, distilled water (170 ml) was added and the organic phase separated off. Evaporation to dryness gave a yellow solid which was crystallised from ethanol to give the title compound, yield (13.3 g), m.p. 56°-58°.
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15.2 g
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28.65 g
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170 mL
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Synthesis routes and methods IV

Procedure details

4-hydroxybenzoic acid methyl ester (1.52 g, 10 mmol), anhydrous lithium carbonate (740 mg, 10 mmol), 15 ml of dimethylsulfoxide, and 15 ml of 1,2-dichloroethane are combined and heated to reflux. HPLC shows the reaction is at equilibrium at about 2 hours with a product to starting material ratio of 22.7:68.7.
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740 mg
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15 mL
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